Receptor Binding Profile: hCRH (Corticorelin) vs. oCRH and Urocortin
Corticorelin (human CRH) exhibits a distinct receptor binding profile compared to ovine CRH (oCRH) and urocortin. In a study using transiently transfected COS-M6 cells and stably transfected CHO cells, the binding affinity (Ki) of hCRH for the human CRHR1 receptor was 3.3 nM, while oCRH showed a Ki of 1.1 nM, indicating approximately 3-fold higher affinity for oCRH [1]. However, the functional cAMP response (EC50) for hCRH at hCRHR1 was 4 nM, demonstrating potent agonist activity [1]. Conversely, at the rat CRHR2α receptor, hCRH exhibited a Ki of 42 nM, whereas oCRH displayed a significantly lower affinity with a Ki of 230 nM, a 5.5-fold difference [1]. Urocortin (rat), a more potent CRHR2 agonist, had a Ki of 2.2 nM at rCRHR2α [1]. These data highlight that corticorelin (hCRH) is a balanced, potent agonist for both human CRHR1 and CRHR2, with a selectivity profile that is distinct from both the ovine analog and other family members.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Functional Activity (cAMP EC50) |
|---|---|
| Target Compound Data | hCRHR1 Ki = 3.3 nM, cAMP EC50 = 4 nM; rCRHR2α Ki = 42 nM [1] |
| Comparator Or Baseline | oCRH (sheep): hCRHR1 Ki = 1.1 nM, rCRHR2α Ki = 230 nM; Urocortin (rat): hCRHR1 Ki = 0.32 nM, rCRHR2α Ki = 2.2 nM [1] |
| Quantified Difference | oCRH is 3x more potent at hCRHR1 (Ki), but 5.5x less potent at rCRHR2α; Urocortin is ~10x more potent at hCRHR1 and ~19x more potent at rCRHR2α than hCRH [1] |
| Conditions | Binding experiments using transiently transfected COS-M6 cells (h/rCRH only) or stably transfected Chinese hamster ovary (CHO) cells; cAMP measurements in stably transfected CHO cells [1] |
Why This Matters
For researchers studying human CRH receptor function or screening for CRHR2-selective ligands, corticorelin (hCRH) provides a species-relevant, balanced agonist profile, whereas oCRH is a potent but more CRHR1-selective tool, and urocortin is a high-potency, non-selective agonist, impacting experimental design and interpretation.
- [1] PMC. (2011). Table I. Binding properties and functional activities of members of the corticotropin-releasing hormone (CRH) neuropeptide family. Data extracted from references 10, 11, 14, and 15. PMC3181666. View Source
